Cas no 1260657-33-7 (3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile)
![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1260657-33-7x500.png)
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile
- 3-amino-2,3-dihydro-1,2-benzoxazole-6-carbonitrile
- 1260657-33-7
- DTXSID00857551
- A920833
-
- MDL: MFCD13193385
- インチ: InChI=1S/C8H7N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3,8,11H,10H2
- InChIKey: OIXLHRCNGXBDSM-UHFFFAOYSA-N
- ほほえんだ: N#CC1=CC=C2C(N)NOC2=C1
計算された属性
- せいみつぶんしりょう: 161.058911855g/mol
- どういたいしつりょう: 161.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A838041-1g |
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile |
1260657-33-7 | 95+% | 1g |
$850.0 | 2024-04-25 | |
Chemenu | CM152630-1g |
3-amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile |
1260657-33-7 | 95% | 1g |
$795 | 2021-08-05 | |
Chemenu | CM152630-1g |
3-amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile |
1260657-33-7 | 95% | 1g |
$*** | 2023-04-03 |
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrileに関する追加情報
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile: A Comprehensive Overview
The compound with CAS No. 1260657-33-7, known as 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoxazole ring with an amino group and a cyano substituent. The isoxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, contributing to the molecule's versatility and reactivity.
Recent studies have highlighted the potential of 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile in drug discovery. Researchers have explored its ability to act as a scaffold for developing bioactive compounds, particularly in the context of anti-cancer and anti-inflammatory agents. The presence of the amino group and cyano substituent allows for various functionalization strategies, enabling the creation of derivatives with enhanced pharmacokinetic properties.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoxazole ring. One common approach is the cyclization of an appropriate diamine derivative under acidic conditions. The subsequent introduction of the amino and cyano groups requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.
From a structural standpoint, 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile exhibits interesting electronic properties due to the conjugation between the nitrogen atoms in the isoxazole ring and the cyano group. This conjugation not only influences the molecule's stability but also plays a crucial role in its reactivity towards electrophilic and nucleophilic attacks. Such properties make it an attractive candidate for applications in both organic synthesis and materials science.
In terms of biological activity, preliminary assays have demonstrated that this compound possesses moderate inhibitory effects against certain enzymes associated with inflammatory pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX), which is a key enzyme in prostaglandin biosynthesis. These findings suggest that 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile could serve as a lead compound for developing novel anti-inflammatory drugs.
Moreover, recent computational studies have provided deeper insights into the molecular interactions of this compound with target proteins. Using advanced docking algorithms, researchers have identified potential binding sites on various enzyme structures where this molecule could exert its effects. These computational models are now being validated through experimental techniques such as X-ray crystallography and surface plasmon resonance (SPR) assays.
The development of analogs based on 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile has also been a focus of recent research efforts. By modifying substituents at different positions on the isoxazole ring, scientists aim to optimize both the potency and selectivity of these compounds. For example, replacing the cyano group with other electron-withdrawing or donating groups has been shown to significantly alter their pharmacological profiles.
In conclusion, 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile represents a valuable building block for advancing drug discovery and chemical synthesis. Its unique structure, combined with promising biological activity and versatile functionalization potential, positions it as a key molecule in contemporary research endeavors. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to make significant contributions to various fields within chemistry and biology.
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